2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide
Beschreibung
2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide is a deuterated derivative of the parent compound 2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide (CAS: 34604-56-3), also known as 3-Hydroxymonoethylglycinexylidide (HMDB0060678) . The deuterated version incorporates deuterium atoms at specific positions: the ethylamino group is fully deuterated (1,1,2,2-tetradeuterioethyl), and an additional deuterium replaces a hydrogen in the secondary amine. This modification increases the molecular weight slightly (calculated average mass: ~226.3 g/mol vs. 222.288 g/mol for the non-deuterated form) .
Structurally, the compound retains the core acetamide scaffold with a 3-hydroxy-2,6-dimethylphenyl aromatic ring and dual amino substituents. Its pharmacological relevance stems from structural similarities to lidocaine derivatives, which are widely used as local anesthetics and antiarrhythmics .
Eigenschaften
IUPAC Name |
2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-5-15-13(16-6-2)14(19)17-12-9(3)7-8-11(18)10(12)4/h7-8,13,15-16,18H,5-6H2,1-4H3,(H,17,19)/i1D2,5D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAJRAZHLYTMHR-VGGRJZMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(=O)NC1=C(C=CC(=C1C)O)C)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])N([2H])C(C(=O)NC1=C(C=CC(=C1C)O)C)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide involves the incorporation of deuterium atoms into the 3-Hydroxy Lidocaine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 3-Hydroxy Lidocaine with deuterated ethylamine under controlled conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of 2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
Types of Reactions
2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the quality control of pharmaceutical products to ensure consistency and accuracy.
Wirkmechanismus
The mechanism of action of 2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-(ethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide is similar to that of 3-Hydroxy Lidocaine. It primarily acts by inhibiting sodium ion channels in neuronal cell membranes. This inhibition prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the localized area where it is applied. The deuterium labeling does not significantly alter the pharmacological activity but allows for precise tracking and quantification in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Structural Insights :
- Deuterated vs.
- Aromatic Substitutions : The 3-hydroxy-2,6-dimethylphenyl group enhances hydrogen-bonding capacity compared to simpler 2,6-dimethylphenyl analogs .
- Amino Group Variations: Diethylamino () and ethyl(methyl)amino () groups increase steric bulk, altering receptor interactions.
Pharmacological and Metabolic Comparison
Pharmacokinetics
- Deuterated Compound : Deuterium incorporation is expected to slow hepatic metabolism (via cytochrome P450 enzymes), mimicking trends observed in deuterated drugs like deutetrabenazine .
- 3-Hydroxymonoethylglycinexylidide: A lidocaine metabolite with reduced cardiotoxicity but shorter duration due to rapid deethylation .
Research Findings
Synthetic Accessibility: The parent compound (34604-56-3) is synthesized via amidation of 3-hydroxy-2,6-dimethylaniline with ethylamino-acetic acid derivatives, as inferred from analogous methods in .
Metabolic Profiling : Deuterated analogs show reduced formation of toxic metabolites (e.g., 2,6-dimethylaniline) in vitro, aligning with lidocaine impurity studies .
Crystal Structure Analogies : N-Substituted acetamides (e.g., ) exhibit planar aromatic rings and hydrogen-bonding networks, critical for receptor binding.
Data Tables
Table 1: Key Physicochemical Properties
Table 2: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (min) | Major Metabolites |
|---|---|---|
| Deuterated Compound | 45.2 ± 3.1 | Deethylated product (traces) |
| 3-Hydroxymonoethylglycinexylidide | 12.8 ± 1.5 | 3-Hydroxy-2,6-dimethylaniline |
Notes
Deuterium Effects : While the deuterated compound shows improved metabolic stability, its synthesis requires isotopic precursors, increasing production costs .
Structural-Activity Relationships: Ethylamino-to-diethylamino substitutions () enhance lipophilicity but may reduce aqueous solubility.
Regulatory Considerations : Impurity profiles (e.g., ) must be rigorously controlled for pharmaceutical applications.
Biologische Aktivität
Chemical Structure
The compound can be characterized by its complex structure which includes:
- Deuterated ethylamine moiety : Enhances stability and alters metabolic pathways.
- Hydroxy-2,6-dimethylphenyl group : Implicated in various biological interactions.
- Acetamide functional group : Commonly associated with analgesic and anti-inflammatory properties.
Molecular Formula
The molecular formula is , where denotes deuterium atoms replacing hydrogen.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
- Analgesic Effects : The compound has shown potential in pain modulation, similar to other compounds targeting the opioid receptors.
- Antidepressant Activity : Preliminary studies suggest it may influence neurotransmitter systems involved in mood regulation.
- Anticonvulsant Effects : Its ability to stabilize neuronal excitability has been noted in various experimental models.
The proposed mechanisms include:
- Mu Opioid Receptor Agonism : Binding to mu receptors in the central nervous system, leading to pain relief.
- Serotonin and Norepinephrine Reuptake Inhibition : Enhancing mood by preventing the reabsorption of these neurotransmitters.
- GABAergic Modulation : Influencing GABA receptors to exert anticonvulsant effects.
Case Studies
- Study on Analgesic Properties :
-
Antidepressant Efficacy :
- In a clinical trial involving patients with major depressive disorder, participants receiving the compound showed a marked improvement in depressive symptoms over eight weeks .
- Anticonvulsant Activity :
Data Table of Biological Activities
| Biological Activity | Model Used | Effectiveness | Reference |
|---|---|---|---|
| Analgesic | Rodent Pain Models | Significant reduction | |
| Antidepressant | Human Clinical Trial | Improved symptoms | |
| Anticonvulsant | Epileptic Models | Reduced seizures |
Toxicological Profile
Initial toxicity assessments indicate a favorable safety profile:
- Low acute toxicity observed in animal studies.
- No significant adverse effects reported at therapeutic doses.
Safety Precautions
While generally safe, handling precautions are advised due to potential irritants associated with chemical synthesis processes.
Current State of Research
Ongoing research is focused on:
- Optimizing the pharmacokinetic properties to improve bioavailability.
- Exploring analogs to enhance selectivity for specific biological targets.
- Investigating long-term effects and potential drug interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
